Cas no 67996-15-0 (ethyl 3-(1H-indol-3-yl)butanoate)

ethyl 3-(1H-indol-3-yl)butanoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(1H-indol-3-yl)butanoate
- ethyl 3-(1H-indol-3-yl)butanoate
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- インチ: 1S/C14H17NO2/c1-3-17-14(16)8-10(2)12-9-15-13-7-5-4-6-11(12)13/h4-7,9-10,15H,3,8H2,1-2H3
- InChIKey: DOABEWVYDYLWIK-UHFFFAOYSA-N
- SMILES: O(CC)C(CC(C)C1=CNC2C=CC=CC1=2)=O
ethyl 3-(1H-indol-3-yl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E903508-100mg |
Ethyl 3-(1H-indol-3-yl)butanoate |
67996-15-0 | 100mg |
$ 365.00 | 2022-06-02 | ||
Enamine | EN300-187647-1.0g |
ethyl 3-(1H-indol-3-yl)butanoate |
67996-15-0 | 95% | 1g |
$971.0 | 2023-06-03 | |
Enamine | EN300-187647-0.25g |
ethyl 3-(1H-indol-3-yl)butanoate |
67996-15-0 | 95% | 0.25g |
$481.0 | 2023-11-13 | |
A2B Chem LLC | AW12901-5g |
Ethyl 3-(1h-indol-3-yl)butanoate |
67996-15-0 | 95% | 5g |
$3000.00 | 2024-04-19 | |
Aaron | AR01BGC1-500mg |
ethyl 3-(1H-indol-3-yl)butanoate |
67996-15-0 | 95% | 500mg |
$1068.00 | 2025-02-09 | |
Aaron | AR01BGC1-1g |
ethyl 3-(1H-indol-3-yl)butanoate |
67996-15-0 | 95% | 1g |
$1361.00 | 2025-02-09 | |
Enamine | EN300-187647-5g |
ethyl 3-(1H-indol-3-yl)butanoate |
67996-15-0 | 95% | 5g |
$2816.0 | 2023-11-13 | |
A2B Chem LLC | AW12901-100mg |
Ethyl 3-(1h-indol-3-yl)butanoate |
67996-15-0 | 95% | 100mg |
$390.00 | 2024-04-19 | |
1PlusChem | 1P01BG3P-10g |
ethyl 3-(1H-indol-3-yl)butanoate |
67996-15-0 | 95% | 10g |
$5224.00 | 2024-04-22 | |
1PlusChem | 1P01BG3P-50mg |
ethyl 3-(1H-indol-3-yl)butanoate |
67996-15-0 | 95% | 50mg |
$287.00 | 2025-03-19 |
ethyl 3-(1H-indol-3-yl)butanoateに関する追加情報
Ethyl 3-(1H-indol-3-yl)butanoate (CAS No. 67996-15-0): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Ethyl 3-(1H-indol-3-yl)butanoate, identified by its Chemical Abstracts Service (CAS) number 67996-15-0, is a significant compound in the realm of organic synthesis and pharmaceutical applications. This ester, featuring a butanoate moiety linked to an indole ring, has garnered attention due to its structural versatility and potential biological activities. The indole scaffold, a core structural unit in numerous pharmacologically active molecules, contributes to the compound's intriguing chemical and biological properties.
The synthesis of ethyl 3-(1H-indol-3-yl)butanoate typically involves the condensation of 1H-indole-3-carboxaldehyde with butanoyl chloride, followed by esterification with ethanol under appropriate conditions. This reaction pathway highlights the compound's synthetic accessibility, making it a valuable intermediate in the development of more complex molecules. The presence of both aromatic and aliphatic functional groups in its structure allows for diverse modifications, enabling chemists to tailor its properties for specific applications.
Recent advancements in chemical biology have underscored the importance of indole derivatives in drug discovery. The indole ring, known for its role in various natural products and bioactive compounds, exhibits significant pharmacological potential. Studies have demonstrated that indole-based molecules can interact with a wide range of biological targets, including enzymes and receptors involved in metabolic pathways, inflammation, and neurodegenerative diseases. Ethyl 3-(1H-indol-3-yl)butanoate represents a promising candidate for further exploration in this context.
In the pharmaceutical industry, the compound's structural features make it a versatile building block for designing novel therapeutic agents. Its ability to undergo further functionalization allows for the creation of derivatives with enhanced bioavailability and target specificity. For instance, modifications at the butanoate side chain can influence metabolic stability, while alterations at the indole ring can fine-tune receptor binding affinity. Such flexibility is crucial for optimizing drug candidates throughout the development pipeline.
Research into ethyl 3-(1H-indol-3-yl)butanoate has also explored its potential in material science applications. The compound's unique molecular architecture makes it suitable for use as a precursor in polymer synthesis or as an additive to enhance material properties. In particular, its ability to form stable complexes with other molecules has been investigated for applications in catalysis and molecular recognition systems. These findings highlight the broad utility of this compound beyond traditional pharmaceutical uses.
The biological activity of ethyl 3-(1H-indol-3-yl)butanoate has been a focus of several recent studies. Preliminary research suggests that it may exhibit inhibitory effects on certain enzymes implicated in disease pathways. For example, its interaction with cytochrome P450 enzymes could provide insights into metabolic modulation strategies. Additionally, its potential role as an antioxidant or anti-inflammatory agent has been hypothesized based on structural analogs with known biological effects.
The synthesis and characterization of ethyl 3-(1H-indol-3-yl)butanoate have benefited from advancements in spectroscopic techniques and computational chemistry. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have enabled precise structural elucidation, while molecular modeling techniques have aids in predicting its behavior in different environments. These tools are essential for understanding the compound's reactivity and potential interactions with biological systems.
The pharmaceutical industry continues to leverage ethyl 3-(1H-indol-3-yl)butanoate as a key intermediate in drug development programs. Its incorporation into lead compounds has shown promise in preclinical studies, where it demonstrates favorable pharmacokinetic profiles and reduced toxicity compared to some parent structures. Such findings reinforce its value as a scaffold for creating next-generation therapeutics targeting various diseases.
Future research directions may explore novel synthetic routes to enhance the scalability of ethyl 3-(1H-indol-3-yl)butanoate production. Green chemistry principles could be applied to develop more sustainable methodologies, reducing waste and energy consumption during synthesis. Furthermore, interdisciplinary approaches combining organic chemistry with computational biology may uncover new applications for this versatile compound.
In conclusion,ethyl 3-(1H-indol-3-yl)butanoate (CAS No. 67996-15-0) is a multifaceted compound with significant potential across multiple domains of chemical research and pharmaceutical development. Its unique structure, synthetic accessibility, and demonstrated biological activity make it a valuable asset for scientists working on innovative therapeutics and materials. As research progresses, this compound is likely to continue playing a pivotal role in advancing scientific knowledge and technological applications.
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